molecular formula C11H18O3 B044307 methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate CAS No. 112898-44-9

methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate

Cat. No.: B044307
CAS No.: 112898-44-9
M. Wt: 198.26 g/mol
InChI Key: XGGLSYONGRFBDO-NSHDSACASA-N
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Description

(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate: is an organic compound with a complex structure that includes a cyclohexane ring, a ketone group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:

    Starting Material: (s)-1-methyl-2-oxocyclohexanepropanoic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Reflux for several hours

Industrial Production Methods: In an industrial setting, the production of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the cyclohexane ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Industry:

    Fragrance and Flavor Industry: Utilized in the synthesis of aroma compounds.

Mechanism of Action

The mechanism by which (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The ketone group may also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

    Methyl (s)-2-oxocyclohexanepropanoate: Lacks the additional methyl group, leading to different reactivity and applications.

    Ethyl (s)-1-methyl-2-oxocyclohexanepropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.

Uniqueness:

  • The presence of both a ketone and an ester group in the same molecule provides unique reactivity patterns.
  • The specific stereochemistry (s)-1-methyl enhances its interaction with chiral environments, making it valuable in asymmetric synthesis.

Properties

IUPAC Name

methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGLSYONGRFBDO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCCC1=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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